

comparative analysis of menthol isomer biological activity

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Compound Focus: (+)-Menthol

CAS No.: 15356-70-4

Cat. No.: S1517591

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Sensory Characteristics and Detection Thresholds

Isomer	Odor Profile	Detection Threshold (mg/L)
L-menthol	Pleasant, sweet, mint-like, distinct freshness [1] [2]	5.166 [1] [2]
D-menthol	Information missing	4.734 [1] [2]
L-neomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing
D-neomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing
L-isomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing
D-isomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing
L-neoisomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing

Isomer	Odor Profile	Detection Threshold (mg/L)
D-neoisomenthol	Interspersed with negative odors (musty, herbal, earthy) [1] [2]	Information missing

Protein Binding Profiles

Isomer	Binding Energy (kcal/mol)	Key Interacting Residues
L-menthol	-7.3 to -5.1 (range for all isomers) [1] [2]	His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
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Detailed Experimental Protocols

For your experimental planning and replication, here are the methodologies from key studies cited in this guide.

Sensory Evaluation Protocol

- **Objective:** To evaluate the odor profiles and determine the detection thresholds of menthol isomers [1] [2].
- **Panel:** Recruit 10 trained sensory panelists. Secure ethical approval from an institutional review board (e.g., BTBU202333) [1] [2].
- **Sample Preparation:** Dissolve each menthol isomer standard in odorless liquid paraffin. Prepare serial dilutions with a factor of 2, covering a concentration range of 3.125×10^{-4} to 5.000×10^{-3} mg/L [1] [2].
- **Procedure:**
 - **Descriptive Analysis:** Present samples in randomized order. Panelists score the intensity of odor attributes (sweet, mint, fresh, earthy, herbal, woody, musty) on a 10-point scale (1=weak, 10=very strong) [1] [2].
 - **Threshold Determination:** Use a three-alternative forced-choice (3-AFC) procedure. The threshold is the concentration at which the odor is correctly identified in a series of ascending concentrations [1] [2].

Molecular Docking Protocol

- **Objective:** To investigate the binding interactions between menthol isomers and olfactory receptors (OlfR874, OR8B8, OR8B12) at the molecular level [1] [2].
- **Software:** Utilize molecular docking software capable of simulating ligand-receptor interactions (e.g., tools with RosettaLigand energy function) [3].
- **Structures:** Obtain the 3D structures of the olfactory receptors (targets) and the menthol isomers (ligands). Receptor structures may be derived from homology modeling or existing cryo-EM structures (e.g., PDB ID: 6NR2 for TRPM8) [3].
- **Procedure:**
 - Prepare the protein and ligand files by adding hydrogen atoms and assigning charges.
 - Define the binding pocket, often within the S1-S4 transmembrane domain for TRPM8 [3].
 - Run the docking simulation to generate multiple binding poses.
 - Analyze the top models (e.g., the cluster with the lowest binding energy) for key interactions like hydrogen bonds and van der Waals forces. Calculate binding energies for each complex [1] [2] [3].

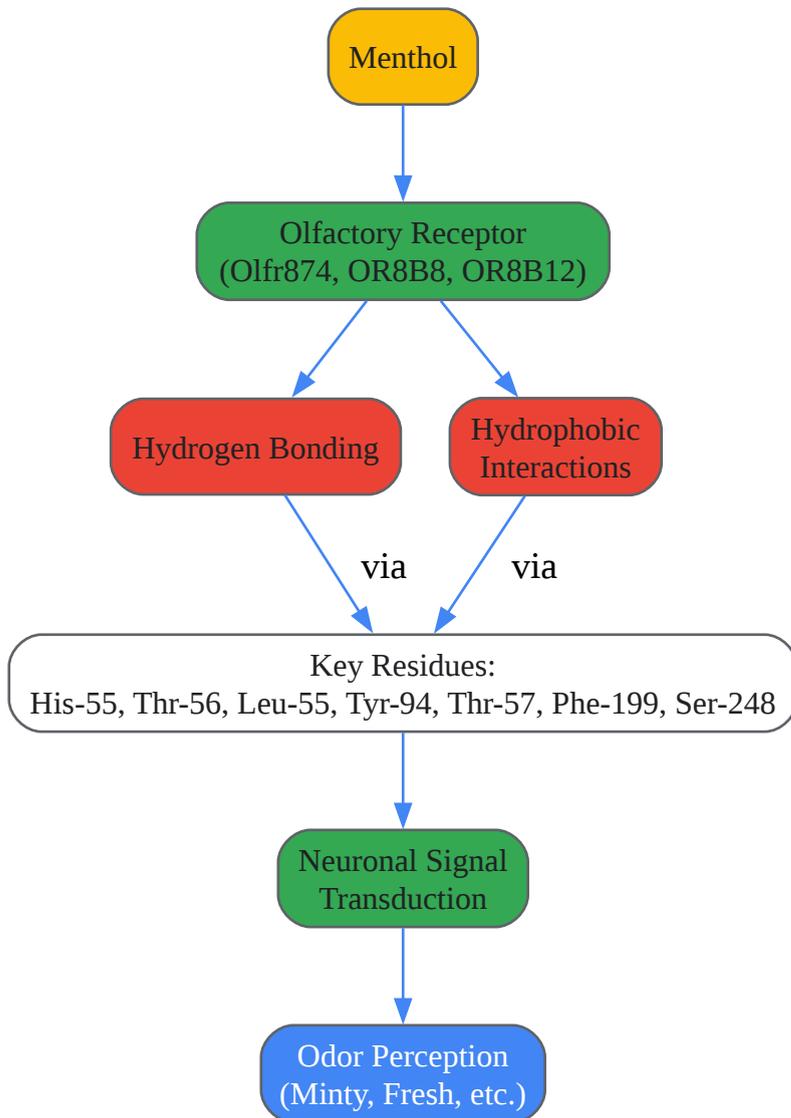
Electrophysiology (Patch-Clamp) Protocol

- **Objective:** To functionally validate the activation or inhibition of ion channels (e.g., TRPM8, Voltage-Gated Sodium Channels) by menthol [3] [4].
- **Cell Preparation:** Use cells expressing the target ion channel, such as HEK293 cells transfected with TRPM8 or dorsal root ganglion (DRG) neurons [3] [4].
- **Solutions:** Prepare appropriate extracellular and intracellular solutions to maintain ion gradients.
- **Procedure:**
 - Establish a whole-cell patch-clamp configuration on the cell membrane.
 - Hold the cell at a set potential (e.g., -70 mV).
 - Apply menthol at varying concentrations (e.g., from 0 to 500 μ M) and record the resulting ionic currents.
 - Generate concentration-response curves to calculate the half-maximal effective concentration (EC_{50}) or the concentration for half-maximal inhibition (IC_{50}) [3] [4].

Mechanisms of Action Visualization

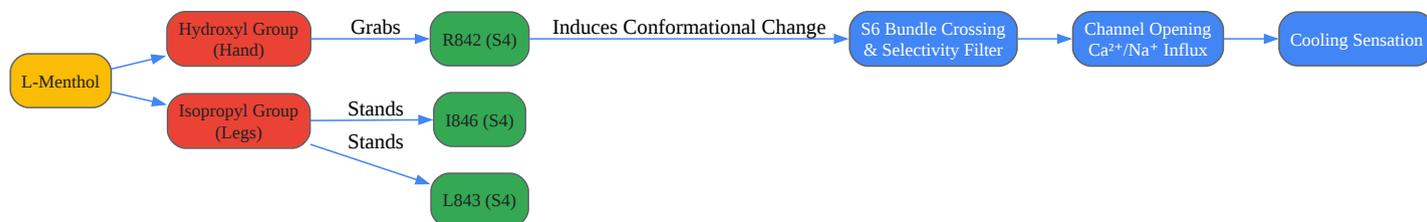
The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Menthol Olfactory Recognition Pathway



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TRPM8 Channel Activation by Menthol



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Key Comparative Insights

- **Stereoselectivity is Paramount:** The significant difference in odor profile between L-menthol and its isomers underscores that biological activity is highly stereoselective [1] [2]. This is critical for designing enantiomerically pure compounds in flavor and drug development.
- **Multi-Target Pharmacology:** Menthol's effects are not limited to a single pathway. It modulates various targets, including TRPM8, olfactory receptors, and voltage-gated ion channels, suggesting a complex polypharmacological profile that can be exploited for multi-target drug discovery [1] [3] [4].
- **Structure-Based Design Opportunities:** The elucidated "grab and stand" mechanism for TRPM8 activation and the identified key residues for olfactory receptor binding provide a solid structural foundation for the rational design of novel menthol analogs with tailored properties [1] [3].

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References

1. Molecular Mechanisms of Menthol Isomer Perception [mdpi.com]
2. Decoding the Molecular Mechanisms of Menthol Isomer ... [pmc.ncbi.nlm.nih.gov]
3. Molecular mechanisms underlying menthol binding and ... [pmc.ncbi.nlm.nih.gov]
4. Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

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